Beryllium hydrogen phosphate

Vue d'ensemble

Description

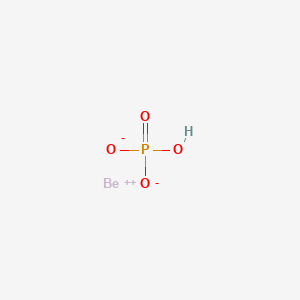

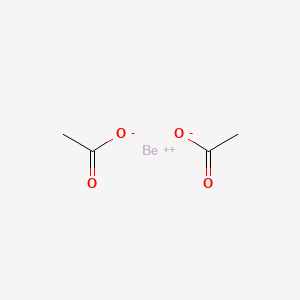

Beryllium hydrogen phosphate (BeHPO4) is a compound with a molecular formula of HBeO4P . It has an average mass of 104.992 Da and a monoisotopic mass of 104.973427 Da . It is used in various industries due to its unique properties .

Synthesis Analysis

The synthesis of this compound involves complex processes. A study reported the synthesis and crystal structure of a new beryllophosphate (BePO) open-framework structure . The new anionic BePO framework contains regular, one-dimensional eight-ring channels occupied by an organic cation, and secondary channels containing pendant P—OH and Be (OH 2) units .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula HBeO4P . It has an average mass of 104.992 Da and a monoisotopic mass of 104.973427 Da .

Chemical Reactions Analysis

Beryllium has been found to have interesting chemical reactions. For instance, in the presence of protic acids, beryllium can undergo oxidation to Be2+ . Moreover, beryllium is passivated by oxygen, forming a BeO surface which is resistant to acid .

Physical And Chemical Properties Analysis

This compound shares some properties with beryllium. Beryllium is a steel-gray metal that is quite brittle at room temperature, and its chemical properties somewhat resemble those of aluminum . It does not occur free in nature .

Applications De Recherche Scientifique

Synthesis and Structural Properties

- Beryllium hydrogen phosphate is synthesized under solvothermal conditions, resulting in compounds with open-framework structures. These structures are notable for their unique topologies, such as neutral inorganic–organic hybrid frameworks and AFI-related frameworks with elliptical 12-ring channels, exemplified by compounds like Be2(Hea)(PO4)(HPO4) (Wang et al., 2014).

Chemical Bonding and Interactions

- Studies on this compound, beryllium chromate, and beryllium oxide reveal the noble gas binding ability of these compounds. The nature of bonding in noble gas bound complexes is predominantly a donor–acceptor type, suggesting potential applications in advanced chemical analysis and materials science (Pan et al., 2016).

Hydrogen Storage and Retention

- Lithium–beryllium hydrides, including this compound variants, exhibit high reversible hydrogen capacity, making them promising materials for hydrogen storage applications. Their properties suggest usage in small-scale applications where capacity is critical (Zaluska et al., 2000).

Beryllium Speciation in Biological Fluids

- The chemistry of beryllium, including this compound, in human biological fluids is essential for understanding chronic beryllium disease. Modeling of beryllium speciation in various biological fluids helps in comprehending its toxicology and potential treatment approaches (Sutton & Burastero, 2003).

Fusion Reactor Applications

- Beryllium, including its phosphate forms, is a potential material for breeder systems in fusion reactors. Its resistance to neutron irradiation and the effects of radiogenic gases like helium and tritium is crucial for the safety and efficiency of fusion reactors (Vladimirov et al., 2014).

Ion-Selective Electrodes

- Beryllium ion-selective electrodes based on dibenzo(perhydrotriazino)aza-14-crown-4 ethers demonstrate potential for detecting beryllium in various samples. This technology is useful in analytical chemistry, particularly in mineral analysis (Gupta et al., 2012).

Neutron Activation Analysis

- Americium–beryllium sources, used in neutron activation analysis, benefit from beryllium's properties. Modelling studies to improve neutron flux in such sources illustrate the material's applicability in various research fields, including environmental monitoring and forensic sciences (Didi et al., 2017).

Beryllium Oxide in Energy Applications

- Beryllium oxide, closely related to this compound, is significant in hydrogen storage and nuclear fusion applications. Its properties, such as high thermal conductivity and electric resistivity, make it an attractive material for renewable energy technologies (Allouche & Ferro, 2015).

Safety and Hazards

Exposure to beryllium and its compounds can cause serious health effects. Chronic Beryllium Disease (CBD), sometimes called berylliosis, is a chronic granulomatous lung disease caused by an immunological response from exposure to beryllium . Beryllium-exposed workers may also develop other adverse health effects such as acute beryllium disease, and lung cancer .

Orientations Futures

Propriétés

IUPAC Name |

beryllium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYHBCPJXPJTCK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeHO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35089-00-0 (Parent) | |

| Record name | Beryllium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70929198 | |

| Record name | Beryllium hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.992 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Slightly soluble in water | |

| Record name | BERYLLIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS RN |

13598-15-7 | |

| Record name | Beryllium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM HYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP14L7251G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERYLLIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

White solid. MP: 100 °C (loses water) (decomposes). Soluble in water, acetic acid. /Beryllium phosphate trihydrate/ | |

| Record name | BERYLLIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

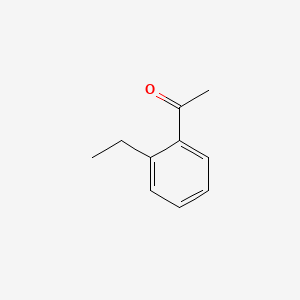

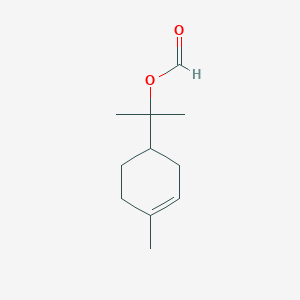

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

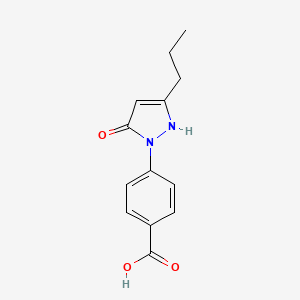

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)